2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid typically involves the use of fluorinated precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-fluoro-2-methylphenylboronic acid with a fluorinated acetic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: A precursor used in the synthesis of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid.
2-Fluoro-2-(trifluoromethyl)phenylacetic acid: Another fluorinated acetic acid derivative with similar properties.
2-(2-Fluoro-5-methoxyphenyl)acetic acid: A related compound with a methoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a methyl group on the phenyl ring enhances its reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8F2O2 |
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Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
PJCWWHCCEJRXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)F |
Origin of Product |
United States |
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